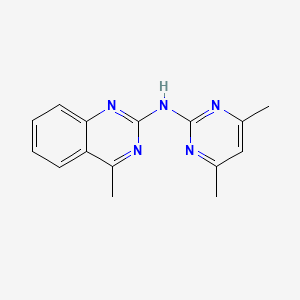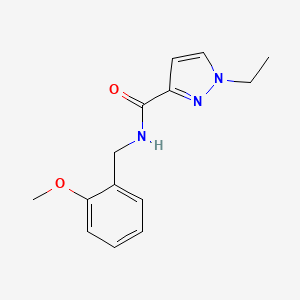
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-2-quinazolinamine, commonly known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It was first synthesized in the 1990s by a team of chemists led by Dr. Peter Seeburg at the Max Planck Institute for Medical Research in Heidelberg, Germany. DMQX has since become an important tool for neuroscientists studying the role of glutamate receptors in the brain.
作用机制
DMQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically the AMPA subtype. It binds to the receptor in a non-competitive manner, preventing the binding of glutamate and blocking the influx of calcium ions into the cell. This leads to a reduction in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects in the brain. In animal studies, it has been found to impair spatial learning and memory, reduce seizure activity, and protect against excitotoxicity and neuronal damage. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One of the main advantages of DMQX is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological processes. However, its potency and selectivity can also be a limitation, as it may interfere with other glutamate receptor subtypes or have off-target effects. Additionally, its use in animal studies may not fully translate to humans, and further research is needed to determine its potential therapeutic applications.
未来方向
There are several potential future directions for research involving DMQX. One area of interest is its use in developing new drugs for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another area is its role in modulating neural plasticity and synaptic transmission, which could have implications for the treatment of addiction and depression. Finally, further studies are needed to fully understand the mechanisms underlying its effects on neurotransmitter release and neuronal excitability.
合成方法
The synthesis of DMQX involves several steps, starting with the reaction of 2-chloro-4-methylquinazoline with 4,6-dimethyl-2-aminopyrimidine to form the intermediate 2-chloro-4-methyl-N-(4,6-dimethyl-2-pyrimidinyl)quinazolin-amine. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, DMQX.
科学研究应用
DMQX is primarily used as a research tool to selectively block ionotropic glutamate receptors, which are involved in a variety of physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitotoxicity. By blocking these receptors, researchers can study their role in these processes and develop new drugs that target them.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-9-8-10(2)17-14(16-9)20-15-18-11(3)12-6-4-5-7-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDORBKYVQKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-6-(2,4-dichlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486963.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486974.png)
![13-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5486980.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5486985.png)
![N-(4-{[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B5486990.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5486998.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5487006.png)
![3-[(2-bromo-4-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5487013.png)


![2-(2,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5487041.png)
![4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5487049.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5487056.png)
![5-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5487059.png)